molecular formula C9H7BrF2N2 B2821969 6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine CAS No. 2117461-99-9

6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine

Cat. No. B2821969
CAS RN: 2117461-99-9
M. Wt: 261.07
InChI Key: PGNADWQOJDSYAX-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine, also known as 6-Bromo-DMIMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of heterocyclic organic compounds and is widely used in the field of medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridineP is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors in the body, leading to the activation or inhibition of various signaling pathways. This, in turn, leads to the modulation of various physiological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridineP has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have anti-oxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridineP is its high potency and specificity. This compound can be used in low concentrations, making it suitable for various lab experiments. However, one of the limitations of this compound is its potential toxicity. Therefore, appropriate safety measures should be taken when handling this compound to avoid adverse effects.

Future Directions

There are several future directions for the research and development of 6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridineP. One potential area of research is the development of novel therapies for various diseases, including cancer and neurological disorders. Another area of research is the study of the mechanism of action of this compound and its interactions with biological systems. Additionally, the synthesis of derivatives of 6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridineP may lead to the development of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, 6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine is a promising compound with potential applications in scientific research. Its synthesis method is relatively straightforward, and its scientific research applications are wide-ranging. Although the mechanism of action of this compound is not fully understood, it has been shown to have significant biochemical and physiological effects. Despite its potential advantages, appropriate safety measures should be taken when handling this compound. Future research and development of 6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridineP may lead to the development of novel therapies for various diseases and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of 6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridineP involves the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and difluoromethylating reagents. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of the synthesis process is relatively high, and the purity of the compound can be achieved through appropriate purification techniques.

Scientific Research Applications

6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridineP has significant potential applications in scientific research, particularly in the field of medicinal chemistry and pharmacology. This compound is widely used in the development of new drugs and therapies for various diseases, including cancer, inflammation, and neurological disorders. It is also used in the study of the mechanism of action of various drugs and their interactions with biological systems.

properties

IUPAC Name

6-bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2/c1-5-8(9(11)12)14-4-6(10)2-3-7(14)13-5/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNADWQOJDSYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine

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